molecular formula C21H23N3OS B2934517 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1049361-66-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2934517
CAS No.: 1049361-66-1
M. Wt: 365.5
InChI Key: DDUGGXAMXVAJRO-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a unique organic compound with applications spanning across several scientific fields, including chemistry, biology, medicine, and industry. The compound consists of a thiophene ring attached to a carboxamide group, linked by a side chain that incorporates isoquinoline and pyrrole moieties. This specific arrangement of functional groups endows the molecule with distinctive chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide generally involves multi-step organic synthesis. One such route might involve:

  • Synthesis of the Isoquinoline Moiety: : Starting with a basic compound such as benzylamine, cyclization reactions can form the dihydroisoquinoline structure.

  • Synthesis of the Pyrrole Moiety: : Pyrrole derivatives can be synthesized through Paal-Knorr synthesis.

  • Linkage of Functional Groups: : Through a series of coupling reactions, possibly using reagents like lithium aluminum hydride (LiAlH4) for reduction steps and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the intermediate compounds are linked together.

  • Formation of Carboxamide:

Industrial Production Methods

On an industrial scale, the synthesis might be streamlined using optimized reaction conditions and high-yield catalytic processes to ensure cost-efficiency and scalability. Continuous-flow reactors and automation could be employed to maintain consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation, often forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions, possibly using reagents like NaBH4 (sodium borohydride), could convert the dihydroisoquinoline part to more reduced forms.

  • Substitution: : Electrophilic substitution reactions are common for the thiophene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-CPBA

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Coupling Reagents: : EDC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Major Products

  • Oxidation: : Thiophene sulfoxides or sulfones

  • Reduction: : Further reduced isoquinoline derivatives

  • Substitution: : Various substituted thiophene derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex molecules.

  • Serves as a ligand in coordination chemistry for metal complexes.

Biology

  • Functions as a pharmacophore in medicinal chemistry.

  • Shows potential in biochemical assays for enzyme inhibition studies.

Medicine

  • Evaluated for therapeutic applications due to its interaction with biological macromolecules.

  • May have potential as a lead compound in drug discovery.

Industry

  • Utilized in materials science for the creation of conductive polymers.

  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide exerts its biological effects often involves interaction with specific enzymes or receptors. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme's activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-Pyrrolidinyl)ethyl)thiophene-2-carboxamide: : Similar backbone with a pyrrolidine ring instead of isoquinoline.

  • 2-(1H-pyrrol-2-yl)-N-(thiophen-2-ylmethyl)acetamide: : Similar functional groups with different connectivity.

Uniqueness

The unique combination of isoquinoline and pyrrole in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide provides specific binding properties and reactivity profiles that distinguish it from these similar compounds. The molecular structure enables unique interactions and reactions, making it particularly valuable in certain research contexts.

This compound is indeed a fascinating subject of study, offering multiple pathways for scientific exploration and practical applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-23-11-4-8-18(23)19(14-22-21(25)20-9-5-13-26-20)24-12-10-16-6-2-3-7-17(16)15-24/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUGGXAMXVAJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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